
Piperazine, 1-phenyl-4-(3-((5,6,7,8-tetrahydro-1-naphthalenyl)oxy)propyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-phenyl-4-(3-((5,6,7,8-tetrahydro-1-naphthalenyl)oxy)propyl)-, dihydrochloride is a chemical compound with the molecular formula C23H32Cl2N2O and a molecular weight of 423.419 . This compound is known for its unique structure, which includes a piperazine ring substituted with a phenyl group and a tetrahydronaphthalenyl group connected via an oxypropyl linker .
Vorbereitungsmethoden
The synthesis of Piperazine, 1-phenyl-4-(3-((5,6,7,8-tetrahydro-1-naphthalenyl)oxy)propyl)-, dihydrochloride typically involves the reaction of 1-phenylpiperazine with 3-(5,6,7,8-tetrahydro-1-naphthalenyloxy)propyl chloride under suitable conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form .
Analyse Chemischer Reaktionen
Piperazine, 1-phenyl-4-(3-((5,6,7,8-tetrahydro-1-naphthalenyl)oxy)propyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-phenyl-4-(3-((5,6,7,8-tetrahydro-1-naphthalenyl)oxy)propyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Piperazine, 1-phenyl-4-(3-((5,6,7,8-tetrahydro-1-naphthalenyl)oxy)propyl)-, dihydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation can lead to changes in neuronal activity and has potential therapeutic implications for neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Piperazine, 1-phenyl-4-(3-((5,6,7,8-tetrahydro-1-naphthalenyl)oxy)propyl)-, dihydrochloride can be compared with other piperazine derivatives, such as:
1-Phenylpiperazine: A simpler compound with similar structural features but lacking the tetrahydronaphthalenyl group.
4-(3-Chloropropyl)-1-phenylpiperazine: Another derivative with a different substituent on the piperazine ring.
1-(3-(Trifluoromethyl)phenyl)piperazine: A compound with a trifluoromethyl group instead of the tetrahydronaphthalenyl group.
Eigenschaften
CAS-Nummer |
52083-55-3 |
|---|---|
Molekularformel |
C23H32Cl2N2O |
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
1-phenyl-4-[3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C23H30N2O.2ClH/c1-2-10-21(11-3-1)25-17-15-24(16-18-25)14-7-19-26-23-13-6-9-20-8-4-5-12-22(20)23;;/h1-3,6,9-11,13H,4-5,7-8,12,14-19H2;2*1H |
InChI-Schlüssel |
JMRJEQHVBMLMIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C=CC=C2OCCCN3CCN(CC3)C4=CC=CC=C4.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


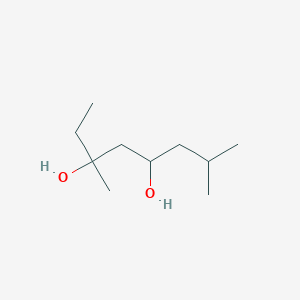
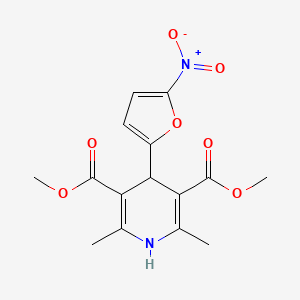
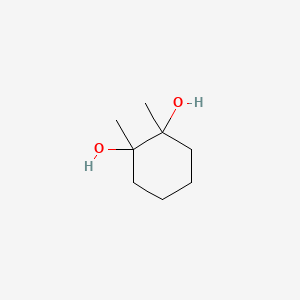
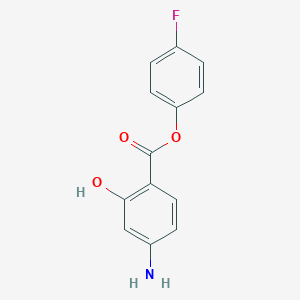
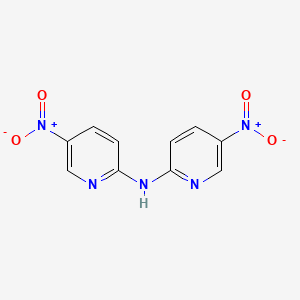
![[(3,4-Diaminophenyl)sulfanyl]methyl thiocyanate](/img/structure/B14644713.png)
![3-{[(4-Methoxyphenyl)methyl]amino}propanenitrile](/img/structure/B14644718.png)
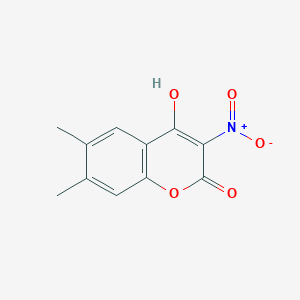
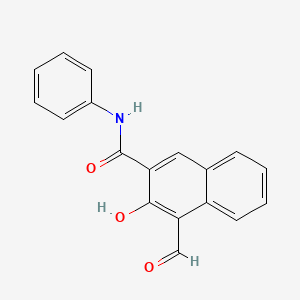
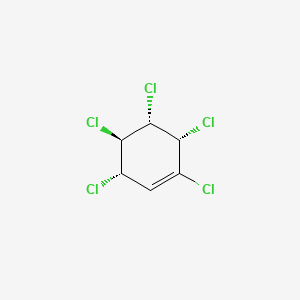

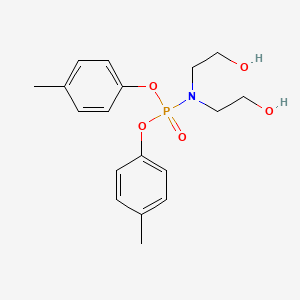

![4-Oxo-4-{3-[4-(phenoxymethyl)phenyl]propyl}-1,4lambda~5~-oxazinane](/img/structure/B14644770.png)
